molecular formula C16H24Cl2N2O B019250 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride CAS No. 100347-67-9

3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride

Cat. No. B019250
M. Wt: 331.3 g/mol
InChI Key: FWHSITRPBOVUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride, also known as DFHBI, is a fluorescent dye that has been widely used in scientific research. It is a small molecule that can selectively bind to RNA, and has been used to study RNA structure, localization, and dynamics in living cells.

Mechanism Of Action

3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride binds selectively to RNA molecules that have a specific sequence motif, called the Spinach aptamer. The Spinach aptamer is a short RNA sequence that can adopt a specific conformation in the presence of 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride, resulting in fluorescence emission. The binding of 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride to the Spinach aptamer induces a conformational change that allows the molecule to fluoresce.

Biochemical And Physiological Effects

3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has been used in a variety of cell types, including bacteria, yeast, and mammalian cells. 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride has been shown to be stable under physiological conditions and can be used for long-term imaging experiments.

Advantages And Limitations For Lab Experiments

3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride has several advantages for lab experiments. It is a small molecule that can penetrate cell membranes and selectively bind to RNA molecules. It is also highly fluorescent, allowing for sensitive detection of RNA in living cells. 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride can be used in a variety of imaging techniques, including FISH and live-cell imaging. However, 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride has some limitations, including its selectivity for the Spinach aptamer, which limits its use to RNA molecules that contain this specific sequence motif. 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride also has a relatively low quantum yield, which can limit its sensitivity for some imaging applications.

Future Directions

There are several future directions for the use of 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride in scientific research. One area of interest is the development of new RNA aptamers that can bind to 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride with higher affinity or selectivity. Another area of interest is the development of new imaging techniques that can use 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride to study RNA dynamics in living cells with higher spatial and temporal resolution. 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride can also be used in combination with other imaging probes to study complex cellular processes, such as RNA-protein interactions and gene expression regulation.

Synthesis Methods

3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of a benzofuran ring, followed by the introduction of a pyridine ring, and finally the addition of a dimethylamino group. The dihydrochloride salt is obtained by treating the free base with hydrochloric acid. The synthesis of 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride has been described in detail in several publications.

Scientific Research Applications

3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride has been used in a variety of scientific research applications, particularly in the field of RNA biology. It has been used to study RNA localization, RNA-protein interactions, RNA folding, and RNA dynamics in living cells. 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride has also been used to develop RNA imaging techniques, such as fluorescent in situ hybridization (FISH) and live-cell imaging.

properties

CAS RN

100347-67-9

Product Name

3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride

Molecular Formula

C16H24Cl2N2O

Molecular Weight

331.3 g/mol

IUPAC Name

3-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)-N,N-dimethylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C16H22N2O.2ClH/c1-17(2)9-5-10-18-11-8-16-14(12-18)13-6-3-4-7-15(13)19-16;;/h3-4,6-7H,5,8-12H2,1-2H3;2*1H

InChI Key

FWHSITRPBOVUNF-UHFFFAOYSA-N

SMILES

CN(C)CCCN1CCC2=C(C1)C3=CC=CC=C3O2.Cl.Cl

Canonical SMILES

C[NH+](C)CCCC1CCC2=C(C1)C3=C(O2)C=C[NH+]=C3.[Cl-].[Cl-]

Origin of Product

United States

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